molecular formula C19H19N3O2S2 B2417866 2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477216-10-7

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2417866
CAS RN: 477216-10-7
M. Wt: 385.5
InChI Key: WJHNECRXMZGRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Anticancer Activity

Studies on benzamide derivatives, such as those involving substituted N-phenyl benzamides, have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were evaluated for their potency in inhibiting cancer cell growth, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Fluorescent Dyes and Photophysical Properties

N-ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with varying photophysical properties. These dyes display significant fluorescence across a broad spectrum and have applications in materials science for creating color-tunable fluorophores (Witalewska et al., 2019).

Antimicrobial Agents

Benzamide derivatives have also been explored for their antimicrobial properties. Specific studies have synthesized novel benzodifuranyl, thiadiazolopyrimidines, and oxadiazepines derived from natural compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds have potential applications in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies indicate that such compounds can effectively protect against corrosion, suggesting potential applications in industrial maintenance and preservation (Hu et al., 2016).

Synthesis and Characterization of New Molecules

Research has also focused on synthesizing and characterizing new molecules with potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of new sulfonyl and dibenzoazepine substituted benzamides has been explored for their potential antimicrobial efficacy and for understanding their molecular structures (Priya et al., 2006).

properties

IUPAC Name

2-ethoxy-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-16-12-8-7-11-15(16)17(23)20-18-21-22-19(26-18)25-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNECRXMZGRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.